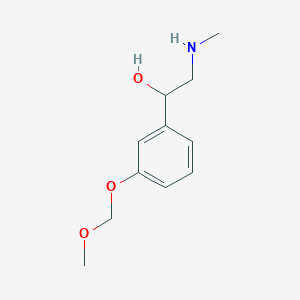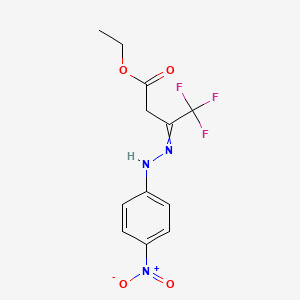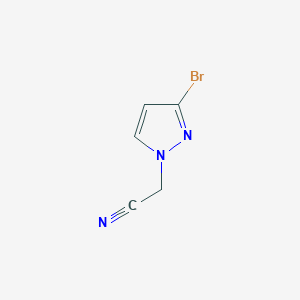
2-(3-BROMO-1H-PYRAZOL-1-YL)ACETONITRILE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-BROMO-1H-PYRAZOL-1-YL)ACETONITRILE is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom at the 3-position and an acetonitrile group at the 1-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-BROMO-1H-PYRAZOL-1-YL)ACETONITRILE typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with acetylenic ketones, forming pyrazoles through a cycloaddition reaction . The bromination of the resulting pyrazole can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and cost-effective processes. These methods may utilize continuous flow reactors to ensure consistent product quality and yield. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the efficiency and eco-friendliness of the synthesis .
化学反应分析
Types of Reactions
2-(3-BROMO-1H-PYRAZOL-1-YL)ACETONITRILE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups attached to the pyrazole ring.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation reactions can produce pyrazole derivatives with different functional groups .
科学研究应用
2-(3-BROMO-1H-PYRAZOL-1-YL)ACETONITRILE has several applications in scientific research:
作用机制
The mechanism of action of 2-(3-BROMO-1H-PYRAZOL-1-YL)ACETONITRILE involves its interaction with specific molecular targets. The bromine atom and the nitrile group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
3,5-dibromo-1H-pyrazole: Similar structure but with an additional bromine atom.
1H-pyrazole-3-carboxamide: Contains a carboxamide group instead of a nitrile group.
3-chloro-1H-pyrazol-1-yl)acetonitrile: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
2-(3-BROMO-1H-PYRAZOL-1-YL)ACETONITRILE is unique due to its specific substitution pattern, which imparts distinct reactivity and biological properties.
属性
分子式 |
C5H4BrN3 |
|---|---|
分子量 |
186.01 g/mol |
IUPAC 名称 |
2-(3-bromopyrazol-1-yl)acetonitrile |
InChI |
InChI=1S/C5H4BrN3/c6-5-1-3-9(8-5)4-2-7/h1,3H,4H2 |
InChI 键 |
MBGJQVXRVKGADC-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(N=C1Br)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



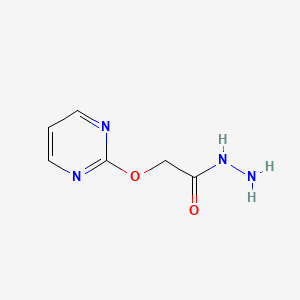
![N4-(3-bromo-4-chlorophenyl)-N6-(4-methoxybenzyl)pyrido[3,4-d]pyrimidine-4,6-diamine](/img/structure/B8346283.png)
![N-[1-(4-bromophenyl)propyl]-2,2,2-trifluoroacetamide](/img/structure/B8346294.png)
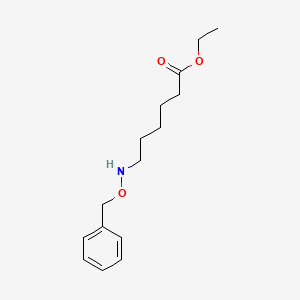
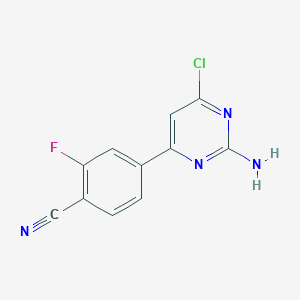
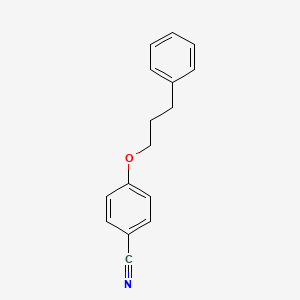
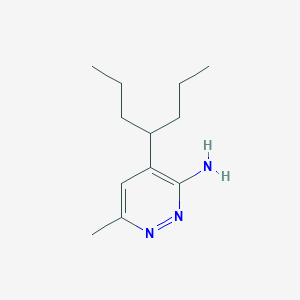
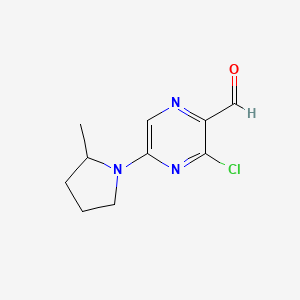
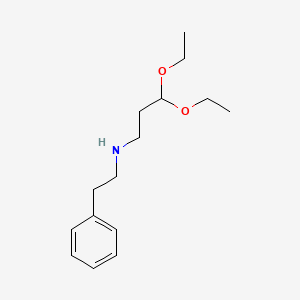
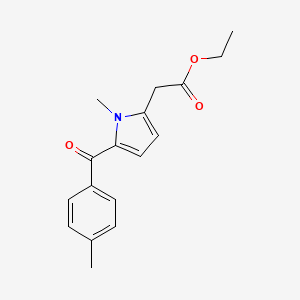
![[(2S)-1-{[trans-4-(trifluoromethyl)cyclohexyl]carbonyl}pyrrolidin-2-yl]methanol](/img/structure/B8346336.png)
